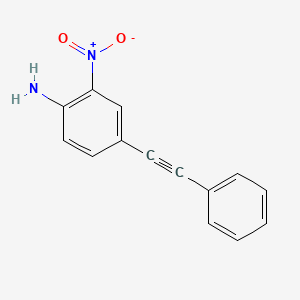![molecular formula C19H22N2O2 B14298902 1,3-Propanediamine, N,N'-bis[(2-methoxyphenyl)methylene]- CAS No. 114070-54-1](/img/structure/B14298902.png)
1,3-Propanediamine, N,N'-bis[(2-methoxyphenyl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediamine, N,N’-bis[(2-methoxyphenyl)methylene]- is a chemical compound that belongs to the class of diamines It is characterized by the presence of two methoxyphenyl groups attached to the nitrogen atoms of the propanediamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N’-bis[(2-methoxyphenyl)methylene]- typically involves the reaction of 1,3-propanediamine with 2-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bonds between the amine groups of the propanediamine and the aldehyde groups of the methoxybenzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, where the reactants are mixed in reactors under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediamine, N,N’-bis[(2-methoxyphenyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or nickel and can be carried out under various conditions, including elevated temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction may produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediamine, N,N’-bis[(2-methoxyphenyl)methylene]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,3-Propanediamine, N,N’-bis[(2-methoxyphenyl)methylene]- involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The methoxyphenyl groups may facilitate binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Propanediamine, N,N’-bis(2-aminoethyl)-: This compound has similar structural features but with aminoethyl groups instead of methoxyphenyl groups.
N,N-Dimethyl-1,3-propanediamine: This compound has dimethyl groups attached to the nitrogen atoms instead of methoxyphenyl groups.
1,3-Propanediamine, N,N,N’,N’-tetramethyl-: This compound has tetramethyl groups attached to the nitrogen atoms.
Uniqueness
1,3-Propanediamine, N,N’-bis[(2-methoxyphenyl)methylene]- is unique due to the presence of methoxyphenyl groups, which can impart specific chemical and physical properties. These properties may include enhanced binding affinity to certain molecular targets, increased stability, and unique reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
114070-54-1 |
|---|---|
Molekularformel |
C19H22N2O2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)-N-[3-[(2-methoxyphenyl)methylideneamino]propyl]methanimine |
InChI |
InChI=1S/C19H22N2O2/c1-22-18-10-5-3-8-16(18)14-20-12-7-13-21-15-17-9-4-6-11-19(17)23-2/h3-6,8-11,14-15H,7,12-13H2,1-2H3 |
InChI-Schlüssel |
RTYZWSFGGDSRKN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C=NCCCN=CC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Imidazol-1-amine, N-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14298820.png)
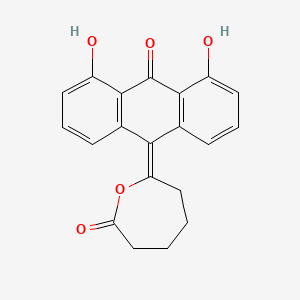
![1,1'-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene](/img/structure/B14298841.png)
![2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol](/img/structure/B14298845.png)
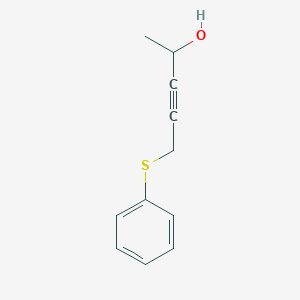
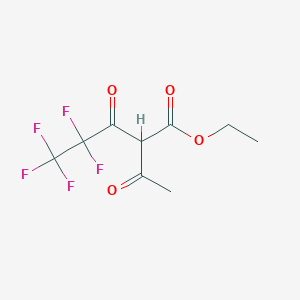
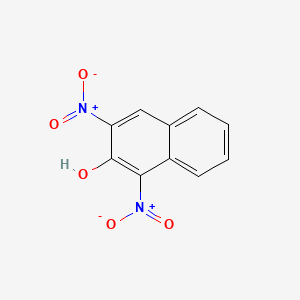
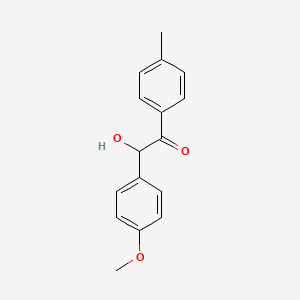
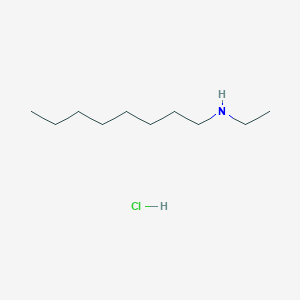
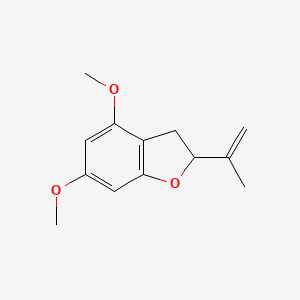
![4-[(4-Aminophenyl)methyl]-3-fluoroaniline](/img/structure/B14298899.png)
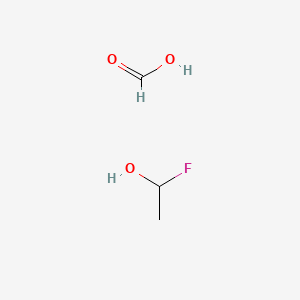
![2,2'-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol]](/img/structure/B14298906.png)
